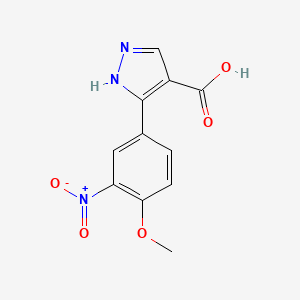
(1-Methyl-2-oxoindolin-7-yl)boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-Methyl-2-oxoindolin-7-yl)boronic acid pinacol ester” is a chemical compound with the CAS Number: 2304634-90-8 . It has a molecular weight of 273.14 and its IUPAC name is 1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-ol . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C15H20BNO3 . The InChI code for this compound is 1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-8-6-7-10-9-12(18)17(5)13(10)11/h6-9,18H,1-5H3 .Chemical Reactions Analysis
Boronic esters like this compound are often used in Suzuki–Miyaura coupling reactions , which are widely-applied transition metal catalysed carbon–carbon bond forming reactions . These reactions involve the transmetalation of formally nucleophilic organic groups from boron to palladium .Physical And Chemical Properties Analysis
This compound has a molecular weight of 273.14 and appears as a white to yellow solid . It is typically stored at temperatures between 2-8°C .Scientific Research Applications
Medicinal Chemistry: Drug Synthesis and Development
(1-Methyl-2-oxoindolin-7-yl)boronic acid pinacol ester: is a valuable compound in medicinal chemistry, particularly in the synthesis of pharmaceuticals through Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, a fundamental step in constructing complex molecular architectures found in many drugs. The compound’s stability and reactivity make it an ideal candidate for creating new therapeutic molecules with potential applications in treating diseases.
Materials Science: Advanced Material Fabrication
In materials science, this boronic acid ester serves as a precursor for creating novel polymers and nanomaterials . Its ability to undergo controlled reactions allows for the precise design of materials with specific properties, such as conductivity or biocompatibility. This is crucial for developing advanced materials for use in electronics, biotechnology, and energy storage.
Environmental Science: Pollutant Detection and Removal
The compound’s boronic acid moiety can interact with various substances, making it useful in environmental science for detecting and removing pollutants . It can be incorporated into sensors that detect hazardous materials or used in filtration systems to capture and neutralize contaminants, contributing to cleaner water and air.
Analytical Chemistry: Chemical Analysis and Sensing
In analytical chemistry, (1-Methyl-2-oxoindolin-7-yl)boronic acid pinacol ester is utilized in developing chemical assays and sensors . Its selective binding properties enable the detection of specific analytes, which is essential for monitoring chemical processes, quality control in manufacturing, and diagnostic testing in healthcare.
Agriculture: Crop Protection and Enhancement
This boronic acid ester can be used to synthesize agrochemicals that protect crops from pests and diseases . It can also contribute to the development of plant growth regulators that enhance crop yield and resilience, playing a role in sustainable agriculture and food security.
Quantum Science: Quantum Computing and Sensing
In the burgeoning field of quantum science, the compound’s precise reactivity is advantageous for creating quantum dots and other nanostructures . These structures are integral to the development of quantum computers and highly sensitive quantum sensors, which could revolutionize technology and information processing.
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Future Directions
While specific future directions for this compound are not mentioned in the search results, boronic esters in general are highly valuable building blocks in organic synthesis . They are often used in various borylation approaches and are involved in Suzuki–Miyaura coupling reactions , suggesting potential future applications in these areas.
properties
IUPAC Name |
1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-8-6-7-10-9-12(18)17(5)13(10)11/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRAYGOKZUXQBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

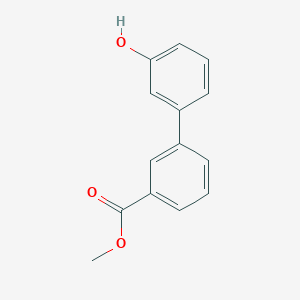
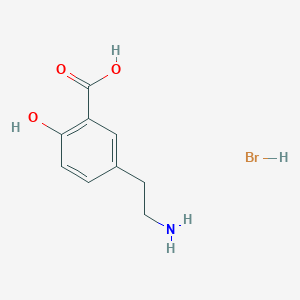



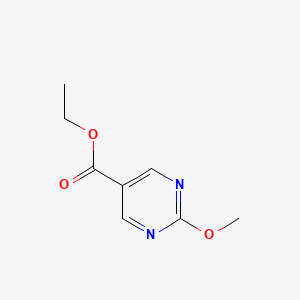
![5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B6336987.png)
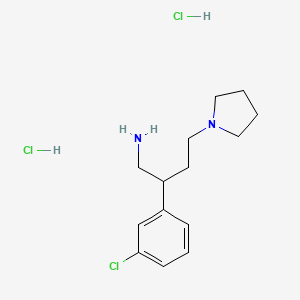
![Benzyloxycalix[5]arene](/img/structure/B6337005.png)
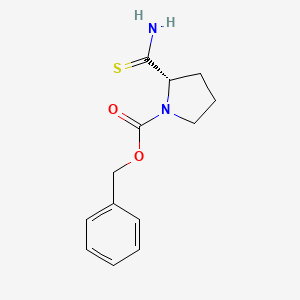

![8-Chloro-1-iodoimidazo[1,5-a]pyrazine](/img/structure/B6337026.png)
![5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B6337039.png)
